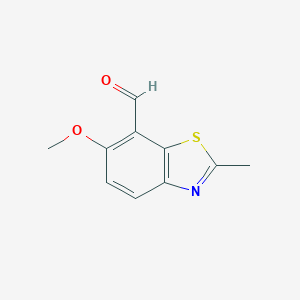
6-Methoxy-2-methyl-1,3-benzothiazole-7-carbaldehyde
Vue d'ensemble
Description
6-Methoxy-2-methyl-1,3-benzothiazole-7-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is also known as MMBTA, and its chemical formula is C10H9NO2S. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of MMBTA is not fully understood. However, it is believed that this compound works by interacting with various biological molecules, such as proteins and enzymes, leading to changes in their function. MMBTA has also been shown to have antioxidant properties, which may contribute to its biological activity.
Effets Biochimiques Et Physiologiques
Studies have shown that MMBTA has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. MMBTA has also been shown to have anti-inflammatory and analgesic properties, which may make it useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MMBTA has several advantages for use in lab experiments. It is stable, easy to synthesize, and has a high fluorescence quantum yield. However, one limitation of MMBTA is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of MMBTA. One potential area of research is the development of new methods for the synthesis of MMBTA, which could improve its yield and purity. Another area of research is the investigation of MMBTA's potential as a photosensitizer in photodynamic therapy. Additionally, the use of MMBTA as a fluorescent probe for the detection of biomolecules and metal ions could be further explored. Overall, the study of MMBTA has the potential to lead to new insights into the mechanisms of various biological processes and the development of new treatments for diseases.
Applications De Recherche Scientifique
MMBTA has been widely studied for its potential applications in scientific research. This compound has shown promising results in the field of fluorescence sensing, where it can be used to detect various analytes. It has also been used as a fluorescent probe for the detection of metal ions in biological systems. MMBTA has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propriétés
Numéro CAS |
190270-91-8 |
|---|---|
Nom du produit |
6-Methoxy-2-methyl-1,3-benzothiazole-7-carbaldehyde |
Formule moléculaire |
C10H9NO2S |
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
6-methoxy-2-methyl-1,3-benzothiazole-7-carbaldehyde |
InChI |
InChI=1S/C10H9NO2S/c1-6-11-8-3-4-9(13-2)7(5-12)10(8)14-6/h3-5H,1-2H3 |
Clé InChI |
IOTPVOZADGTDRR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C(=C(C=C2)OC)C=O |
SMILES canonique |
CC1=NC2=C(S1)C(=C(C=C2)OC)C=O |
Synonymes |
7-Benzothiazolecarboxaldehyde,6-methoxy-2-methyl-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

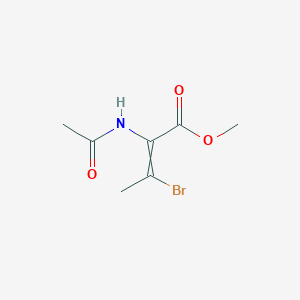
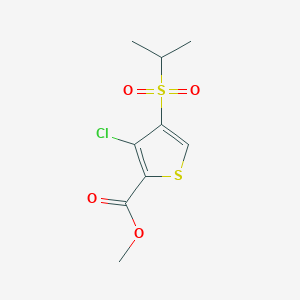
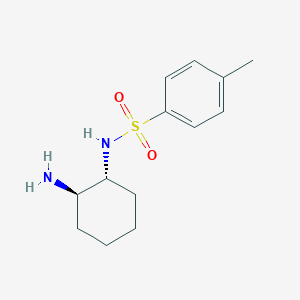
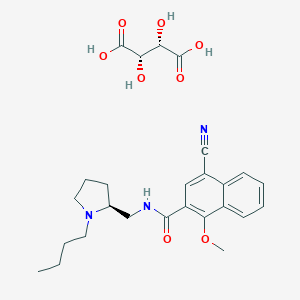
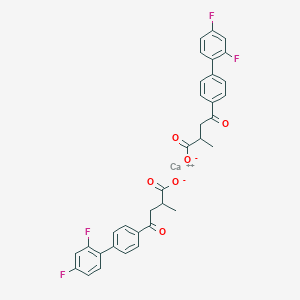
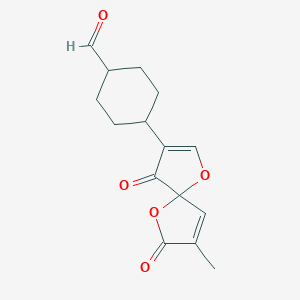
![4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69344.png)
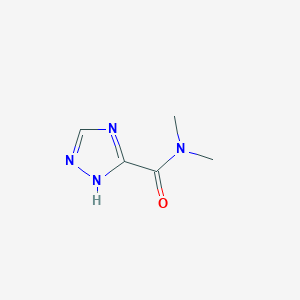
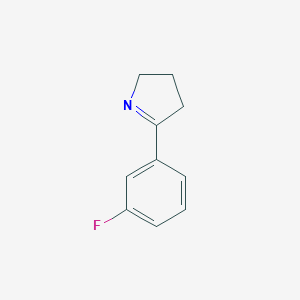

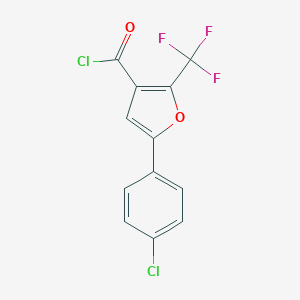
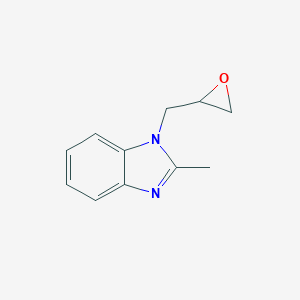

![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)